2-Amino-3-hydroxy-3-phenylpropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-3-hydroxy-3-phenylpropanoic acid involves several key steps, including optical resolution and preferential crystallization. Shiraiwa et al. (2003) described the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolution using (1S,2S)- and (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol as resolving agents, achieving yields of 73% and 66% respectively (Shiraiwa et al., 2003). This method highlights the compound's chiral nature and the importance of stereochemistry in its synthesis.
Molecular Structure Analysis
The compound's structure, characterized by an amino group, a hydroxy group, and a phenyl group attached to a propanoic acid backbone, exhibits significant stereochemical complexity. The presence of both amino and hydroxy functionalities on the same carbon makes it a valuable chiral center for various chemical transformations. While specific studies on molecular structure analysis were not found in the papers reviewed, the general chemical structure suggests potential for extensive hydrogen bonding and conformational analysis, impacting its reactivity and physical properties.
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-3-hydroxy-3-phenylpropanoic acid largely depend on its functional groups. The amino and hydroxy groups can participate in various reactions, such as amide formation, esterification, and more complex reactions in peptide synthesis. Enantioselective synthesis methods, like those reported by Arvanitis et al. (1998), showcase the compound's utility in producing β-analogues of aromatic amino acids, further underscoring its versatility in synthetic chemistry (Arvanitis et al., 1998).
Physical Properties Analysis
The physical properties of 2-Amino-3-hydroxy-3-phenylpropanoic acid, such as melting point and solubility, are crucial for its application in synthesis and formulation. The compound's solubility in various solvents and its melting point can be influenced by its crystalline form, which, as mentioned by Shiraiwa et al. (2003), can exist in different polymorphic forms under varying conditions (Shiraiwa et al., 2003).
Scientific Research Applications
Synthesis Techniques and Optical Resolution
- Asymmetric Syntheses : This compound has been synthesized via asymmetric routes. For instance, using α-hydroxy-β-amino esters, both diastereoisomers of 2-amino-3-hydroxy-3-phenylpropanoic acid were prepared. This involved a series of reactions, including aminohydroxylation, epimerisation, and regioselective ring-opening, to produce enantiopure β-hydroxy-α-amino acids as single diastereoisomers (Davies et al., 2013).
- Optical Resolution : Optical resolution techniques have been utilized to obtain optically active forms of this compound. For example, using specific resolving agents and preferential crystallization, researchers achieved high yields and optical purities of the compound (Shiraiwa et al., 2003).
Enzymatic Processes and Chemo-Enzymatic Routes
- Enzymatic Synthesis : The enantiomerically pure form of 2-amino-3-hydroxy-3-phenylpropanoic acid has been synthesized using enzymes. For instance, Penicillin G acylase was used for selective enzymatic hydrolysis to obtain the desired compound in enantiomerically pure form (Cardillo et al., 1999).
- Chemo-Enzymatic Routes : A combination of chemical synthesis and enzymatic preparation has been employed. For instance, Porcine pancreas lipase (PPL) was used as a biocatalyst in the synthesis of (S)-3-Hydroxy-3-phenylpropanoic acid, showcasing the potential of chemo-enzymatic methods (Zhao et al., 2014).
Computational Studies and Molecular Machines
- Computational Peptidology : Computational methods have been employed to study the molecular properties and structures of peptides related to 2-amino-3-hydroxy-3-phenylpropanoic acid. Conceptual density functional theory was used to determine reactivity descriptors and predict pKa values, aiding in drug design (Flores-Holguín et al., 2019).
- Application in Molecular Machines : This compound has been part of studies exploring its use as a chemical fuel for molecular machines. Research has focused on controlling the release rate of the compound to ensure efficient operation of these machines (Biagini et al., 2020).
Biological Activities and Applications
- Biological Activity Studies : The compound has been included in studies exploring its biological activities. For instance, derivatives of this compound showed anti-inflammatory and anticonvulsive activities, demonstrating its potential in therapeutic applications (Agababyan et al., 2013).
Thermodynamic and Structural Analysis
- Thermodynamic Properties : The thermodynamic properties of 2-amino-3-hydroxy-3-phenylpropanoic acid in various solutions have been analyzed. This research provides insights into the stabilization mechanisms of proteins and the interactions in ternary mixtures (Pal & Chauhan, 2011).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-hydroxy-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGNTVUSQUXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910522 | |
Record name | beta-Hydroxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-hydroxy-3-phenylpropanoic acid | |
CAS RN |
69-96-5, 68296-26-4, 7352-06-9, 1078-17-7 | |
Record name | DL-Phenylserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC206281 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC206268 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206268 | |
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Record name | NSC10123 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | beta-Hydroxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-hydroxy-3-phenyl-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Phenyl-DL-Serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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